N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
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Overview
Description
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is an organic compound with a complex structure that includes a butylcarbamoyl group, a phenylpropene backbone, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of a phenylpropene derivative with a sulfonamide precursor under controlled conditions. The butylcarbamoyl group is introduced through a carbamoylation reaction, often using reagents like butyl isocyanate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biochemical pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butylcarbamoyl)-4-methoxyphenyl-indole: Shares a similar carbamoyl group but differs in the aromatic backbone.
N,N′-di(n-butylcarbamoyl)pyridine-2,6-dicarboxamide: Contains a pyridine ring and multiple carbamoyl groups.
Uniqueness
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is unique due to its combination of a phenylpropene backbone with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
56752-77-3 |
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Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1-butyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C14H20N2O3S/c1-3-4-10-15-14(17)16-20(18,19)12(2)11-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H2,15,16,17) |
InChI Key |
MHMJXFARCPRCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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